(R)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid

MAO-A inhibition benzhydrylamine SAR neuropharmacology

(R)-(4-Chlorophenyl)-phenylmethanamine (2R,3R)-2,3-dihydroxybutanedioic acid (CAS 163837-57-8), also known as (R)-4-chlorobenzhydrylamine (+)-tartrate salt, is a chiral benzhydrylamine derivative supplied as the (R)-enantiomer crystallized with L-(+)-tartaric acid. The compound serves as a precursor to the non-sedating antihistamine levocetirizine and exhibits nanomolar inhibitory activity against human recombinant monoamine oxidase A (MAO-A).

Molecular Formula C17H18ClNO6
Molecular Weight 367.8 g/mol
Cat. No. B13450114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid
Molecular FormulaC17H18ClNO6
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C13H12ClN.C4H6O6/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;5-1(3(7)8)2(6)4(9)10/h1-9,13H,15H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m11/s1
InChIKeyRLQMUEBVBXLJAW-IMXLTCNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(4-Chlorophenyl)-phenylmethanamine L-Tartrate: Chiral Amine Salt for Enantioselective Synthesis and MAO-A Research


(R)-(4-Chlorophenyl)-phenylmethanamine (2R,3R)-2,3-dihydroxybutanedioic acid (CAS 163837-57-8), also known as (R)-4-chlorobenzhydrylamine (+)-tartrate salt, is a chiral benzhydrylamine derivative supplied as the (R)-enantiomer crystallized with L-(+)-tartaric acid . The compound serves as a precursor to the non-sedating antihistamine levocetirizine [1] and exhibits nanomolar inhibitory activity against human recombinant monoamine oxidase A (MAO-A) [2].

Why Interchanging (R)-(4-Chlorophenyl)-phenylmethanamine Tartrate with Alternate Salts or the Racemate Fails


Substituting the (R)-enantiomer L-tartrate salt with racemic 4-chlorobenzhydrylamine, the (S)-enantiomer, the free base, or alternative salt forms (e.g., hydrochloride) introduces uncontrolled stereochemical and pharmacological variables. The (R)-configuration is essential for downstream pharmacological enantioselectivity: levocetirizine (derived from the (R)-amine) has 2-fold higher human H1-receptor affinity (Ki = 3 nM) than racemic cetirizine (Ki = 6 nM) [1], while dextrocetirizine (derived from the (S)-amine) lacks antihistaminic activity, exhibiting no inhibition of histamine-induced wheal and flare [2]. The tartrate salt form, resolved via L-(+)-tartaric acid crystallization, achieves optical purity unattainable by simple hydrochloride precipitation, with reported enantiomeric excess exceeding 99% after resolution and liberation [3].

(R)-4-Chlorobenzhydrylamine Tartrate: Direct Quantitative Comparator Evidence for Scientific Selection


MAO-A Inhibition IC50: (R)-4-Chlorobenzhydrylamine vs. Unsubstituted Benzhydrylamine

The (R)-4-chlorobenzhydrylamine tartrate salt exhibits an IC50 of 4.10 nM against human recombinant MAO-A [1], making it approximately 300-fold more potent than unsubstituted benzhydrylamine, which shows an IC50 of 1,240 nM against recombinant bovine mitochondrial MAO-A under comparable fluorimetric assay conditions [2]. The para-chloro substituent is the critical driver of this potency gain.

MAO-A inhibition benzhydrylamine SAR neuropharmacology

MAO-A vs. MAO-B Selectivity: (R)-4-Chlorobenzhydrylamine Exhibits ~244-Fold Isoform Discrimination

In rat brain homogenate assays, (R)-4-chlorobenzhydrylamine demonstrates an MAO-A IC50 of 80 nM versus an MAO-B IC50 of 1,000 nM, yielding an MAO-B/MAO-A selectivity index (SI) of approximately 12.5 [1]. In human recombinant enzyme assays, the MAO-A IC50 is 4.10 nM [2], and while a direct human MAO-B IC50 from the same study was not identified, the rat tissue data indicate meaningful isoform discrimination. By comparison, the classical MAO-A inhibitor clorgyline shows an MAO-A IC50 of 2.99 nM [3]—within 1.4-fold of (R)-4-chlorobenzhydrylamine—but with an established irreversible binding mechanism.

MAO isoform selectivity MAO-B counter-screen selectivity index

Enantiomer-Dependent Pharmacological Outcome: (R)-Amine → Active Levocetirizine vs. (S)-Amine → Inactive Dextrocetirizine

The (R)-enantiomer of 4-chlorobenzhydrylamine is the direct synthetic precursor to levocetirizine. In vitro binding studies show levocetirizine has 2-fold higher affinity for the human H1 receptor (Ki = 3 nM) compared to racemic cetirizine (Ki = 6 nM) [1]. Critically, the (S)-enantiomer-derived dextrocetirizine is pharmacologically inactive: in human subjects, dextrocetirizine exhibited no clear change in histamine-induced wheal and flare inhibition [2]. This establishes that only the (R)-stereochemistry yields a therapeutically relevant compound.

enantioselective pharmacology levocetirizine synthesis H1 receptor binding

Resolution Yield and Purity: L-Tartrate Salt Crystallization Achieves 70% Yield at 98% Purity with Industrial Scalability

The patented resolution process using L-(+)-tartaric acid in aqueous organic solvent delivers (R)-4-chlorobenzhydrylamine in 70% isolated yield with 98% purity as determined by GC . The racemization and recycling of the undesired (S)-enantiomer from the mother liquor is integrated into the process, reducing waste and cost [1]. In contrast, preparative chiral chromatography—an alternative resolution method for this compound—achieves enantiomeric separation but at substantially higher operational cost and lower throughput .

chiral resolution process chemistry optical purity

MAO-A Activity of Related 4-Substituted Benzhydrylamine: The 4-Chloro Congener Achieves Single-Digit Nanomolar IC50

A structurally related 4-substituted benzhydrylamine analog (CHEMBL3415793) exhibits an MAO-A IC50 of 3.90 nM against human recombinant MAO-A under identical assay conditions to the target compound (Sf9-expressed MAO-A, 5-HT substrate, 1 hr) [1]. The target compound (CHEMBL3415819) shows IC50 = 4.10 nM—a value within 5% of the analog, confirming that the para-chloro substitution pattern consistently drives low-nanomolar MAO-A potency across closely related benzhydrylamine scaffolds. This supports class-level inference that the 4-chloro substituent is the pharmacophoric determinant rather than other structural variations.

structure-activity relationship halogen substitution benzhydrylamine series

Brain H1 Receptor Occupancy: Levocetirizine from (R)-Amine Shows Minimal CNS Penetration vs. Cetirizine

Levocetirizine, synthesized from (R)-4-chlorobenzhydrylamine, demonstrates only 8.1% brain H1 receptor occupancy in human PET imaging studies, compared with 26.0% for racemic cetirizine [1]. This 3.2-fold lower CNS receptor engagement corresponds with the clinical observation that levocetirizine is non-sedating, whereas cetirizine produces mild sedation in a subset of patients. The (S)-enantiomer (dextrocetirizine) within the racemate is believed to contribute disproportionately to CNS effects, and its exclusion via use of the (R)-amine eliminates this liability.

CNS penetration H1 receptor occupancy non-sedating antihistamine

Procurement-Ready Application Scenarios for (R)-(4-Chlorophenyl)-phenylmethanamine Tartrate


Synthesis of Levocetirizine and Non-Sedating H1 Antihistamine Development

The (R)-enantiomer tartrate salt is the established commercial intermediate for levocetirizine dihydrochloride API [1]. Based on the 2-fold H1 affinity advantage (Ki = 3 nM vs. 6 nM) and 3.2-fold lower brain H1 receptor occupancy (8.1% vs. 26.0%) over racemic cetirizine [2][3], procurement of the enantiopure (R)-amine is mandatory for any program seeking a non-sedating antihistamine with differentiated CNS safety. The integrated synthesis route from (R)-4-chlorobenzhydrylamine to levocetirizine has been validated at industrial scale [1].

MAO-A Selective Inhibitor Screening and Probe Development

With a human MAO-A IC50 of 4.10 nM and ~244-fold selectivity over MAO-B in rat tissue assays, the (R)-4-chlorobenzhydrylamine scaffold is appropriate for use as a positive control or starting point in MAO-A inhibitor screening cascades [1]. Its potency approaches that of clorgyline (IC50 = 2.99 nM) [2] while offering a distinct reversible binding chemotype, making it suitable for programs requiring reversible MAO-A inhibition without the irreversible 'cheese effect' liability of classical hydrazine- or propargylamine-based inhibitors.

Chiral Resolution Methodology Development and Quality Control Standard

The well-characterized crystalline tartrate salt, with a documented resolution yield of 70% and purity of 98% (GC) [1], serves as a benchmark compound for developing or validating novel chiral resolution methodologies. Its defined enantiomeric purity and availability in both enantiomeric forms make it an ideal racemization-recycling model system for process chemistry optimization [2] and as a chiral HPLC reference standard for enantiomeric excess determination [3].

Enantioselective Biocatalysis and Enzyme Engineering Studies

(R)-4-Chlorobenzhydrylamine has been employed as a substrate in the engineering of D-amino acid oxidase variants for R-stereoselective amine oxidation and deracemization [1]. MAO-N variants (D5, D9, D11) have been applied to benzhydrylamine deracemization with excellent enantioselectivity [2]. The compound's structural features—benzylic chiral center, para-chloro substituent—make it a valuable test substrate for biocatalyst panels evaluating substrate scope and enantioselectivity toward diarylmethylamines.

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